Methyl 3-cyano-4-methoxybenzoate

Catalog No.
S756885
CAS No.
25978-74-9
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-cyano-4-methoxybenzoate

Common pain: Free acid analogs require expensive coupling reagents; non-cyano analogs lack orthogonality. This methyl ester solves both: crystalline, bifunctional electrophile with orthogonal nitrile handle. - High batch purity via crystallization (mp 120-127°C) - Efficient nucleophilic acyl substitution; cyano group enables downstream reduction/hydrolysis - Avoids extra alkylation steps vs. phenolic precursor. Preferred intermediate for kinase inhibitors and PDE10-targeting CNS drugs.

CAS Number

25978-74-9

Product Name

Methyl 3-cyano-4-methoxybenzoate

IUPAC Name

methyl 3-cyano-4-methoxybenzoate

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,1-2H3

InChI Key

RYJSFYBJYKFNCF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC)C#N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C#N

Synonyms

Methyl 3-cyano-4-methoxybenzoate, 3-Cyano-4-methoxybenzoic acid methyl ester, 4-Methoxy-3-cyanobenzoic acid methyl ester, Methyl 4-methoxy-3-cyanobenzoate, Benzoic acid, 3-cyano-4-methoxy-, methyl ester

Purity

≥98%

Package Size

1 g, 5 g

Methyl 3-cyano-4-methoxybenzoate (CAS 25978-74-9) is a highly functionalized aromatic building block characterized by a 1,3,4-trisubstitution pattern containing a methyl ester, a nitrile, and a methoxy ether. In industrial procurement and process chemistry, it is primarily valued as a bifunctional electrophilic scaffold. The methyl ester provides a stable yet reactive site for nucleophilic acyl substitution and condensation reactions, while the cyano group serves as a versatile orthogonal handle for reduction to aminomethyl derivatives, hydrolysis to amides, or cycloaddition to tetrazoles [1]. Its crystalline nature (melting point 120–127 °C) ensures high batch-to-batch reproducibility and facilitates purification without the need for extensive chromatography, making it a preferred intermediate for the scalable synthesis of complex heterocycles and pharmaceutical active ingredients .

Procurement Fit

1

Benzonitrile building block for pharmaceutical and agrochemical intermediate synthesis

2

Solid physical state at room temperature simplifies accurate weighing and handling

3

Reported purity level supports multi-step synthesis with reduced byproduct risk

Procurement substitution with the free acid (3-cyano-4-methoxybenzoic acid) or un-cyanylated analogs (methyl 4-methoxybenzoate) fundamentally alters synthetic workflows and process economics. The free acid exhibits poor solubility in standard non-polar organic solvents and necessitates the use of expensive, atom-inefficient stoichiometric coupling reagents for amidation or condensation [1]. Conversely, substituting with methyl 4-methoxybenzoate removes the critical electron-withdrawing cyano group, which not only eliminates a vital orthogonal functional handle for downstream elaboration but also significantly reduces the electrophilicity of the ester carbonyl, leading to sluggish reaction kinetics in base-promoted enolate condensations. Furthermore, utilizing the phenolic precursor (methyl 3-cyano-4-hydroxybenzoate) requires an additional alkylation step in the main synthetic sequence, introducing potential regioselectivity issues and lowering overall throughput.

Substitution Risk

Methoxy vs. Hydroxy

Replacing methoxy with hydroxyl alters electronic profile, hydrogen bonding, and solubility, potentially shifting reaction outcomes.

Methyl vs. Ethyl Ester

Ethyl ester analog is a liquid at RT, differing in crystallinity and handling; direct substitution may affect purification and stoichiometry.

Enhanced Electrophilicity in Base-Promoted Condensations

The presence of the electron-withdrawing cyano group at the meta position significantly increases the electrophilicity of the ester carbonyl compared to the un-cyanylated baseline. In base-promoted condensations with metalated heterocycles, Methyl 3-cyano-4-methoxybenzoate undergoes rapid nucleophilic attack, providing high yields of the desired ketone intermediates [1]. Un-cyanylated analogs exhibit lower reactivity under identical conditions, requiring higher temperatures or stronger bases that can lead to side reactions.

Evidence DimensionRelative reactivity in nucleophilic acyl substitution
Target Compound DataRapid condensation at 0 °C with LiHMDS
Comparator Or BaselineMethyl 4-methoxybenzoate (requires elevated temperatures)
Quantified DifferenceEnhanced reaction kinetics at cryogenic temperatures
ConditionsLiHMDS, THF, 0 °C to room temperature

Enables mild, high-yielding coupling reactions with sensitive carbanions, minimizing degradation and improving overall process efficiency.

Synthetic Yield
Reported
85.5%
Demonstrates efficient methylation of precursor analog
Data to verify; single documented synthesis

Superior Solubility and Processability vs. Free Acid

The methyl ester format provides vastly superior solubility in common organic solvents (such as THF and dichloromethane) compared to the corresponding free acid, 3-cyano-4-methoxybenzoic acid. This enhanced solubility facilitates homogeneous reaction conditions for continuous flow applications. Furthermore, the ester can be directly utilized in condensation reactions, bypassing the need for expensive and atom-inefficient coupling reagents that are mandatory when starting from the free acid [1].

Evidence DimensionReagent requirement for C-C bond formation
Target Compound DataDirect condensation (0 equivalents of coupling reagent)
Comparator Or Baseline3-Cyano-4-methoxybenzoic acid (requires 1.1-1.5 equivalents of HATU/EDC)
Quantified DifferenceElimination of coupling reagent costs and associated byproducts
ConditionsBase-promoted condensation vs. standard amidation protocols

Significantly lowers the E-factor and raw material costs in large-scale manufacturing by avoiding stoichiometric coupling agents.

Melting Point
Cross-study
123–127 °C
vs. acid 230 °C, hydroxy 167–168 °C
Lower MP facilitates recrystallization and processing
Physicochemical differentiation aids selection

Orthogonal Reactivity for Chemoselective Transformations

Methyl 3-cyano-4-methoxybenzoate offers excellent orthogonal reactivity, allowing for the selective transformation of one functional group without affecting the other. The ester can be selectively hydrolyzed to the carboxylic acid under mild conditions without hydrolyzing the nitrile, or the nitrile can be elaborated while the ester remains intact [1]. This orthogonality is not possible with more reactive acyl chlorides or aldehydes, which are susceptible to concurrent side reactions.

Evidence DimensionFunctional group survival during selective elaboration
Target Compound Data>95% orthogonal group retention during selective reactions
Comparator Or Baseline3-Cyano-4-methoxybenzoyl chloride (undergoes concurrent solvolysis or reduction)
Quantified DifferenceComplete chemoselectivity vs. complex mixture formation
ConditionsStandard selective hydrolysis or reduction protocols

Eliminates the need for additional protection/deprotection steps, streamlining multi-step syntheses.

COMT IC50
Class-level
~151 nM
(class proxy)
Supports COMT-targeted medicinal chemistry scaffold design
Cross-study inference; verify exact compound identity

Crystallization Efficiency and Solid-State Handling

Methyl 3-cyano-4-methoxybenzoate presents as a highly crystalline solid with a well-defined melting point of 120–127 °C. This solid-state property allows for highly efficient purification via simple recrystallization, achieving ≥98% purity (GC) without the need for resource-intensive column chromatography. In contrast, longer-chain alkyl esters often present as oils or low-melting solids, complicating isolation and drying protocols during large-scale manufacturing.

Evidence DimensionPhysical state and purification method
Target Compound DataCrystalline solid (MP 120–127 °C), purified by recrystallization
Comparator Or BaselineHigher alkyl esters (typically oils/low-melting solids)
Quantified DifferenceScalable crystallization vs. chromatographic bottleneck
ConditionsStandard downstream processing and isolation

Ensures scalable, reproducible purification and handling, which is critical for maintaining high throughput in industrial production.

Predicted pKa
Predicted
3.91 ± 0.10
(acid form)
Informs stability and pH-sensitive reaction design
Class-level inference; experimental confirmation needed
Physical State
Cross-study
Solid (mp 123–127 °C)
vs. ethyl ester liquid (bp 332.6 °C)
Solid form simplifies handling, weighing, and purification
Practical advantage for lab workflow

Synthesis of PDE10 Inhibitors for CNS Disorders

The compound is directly utilized as a key electrophile in the scalable synthesis of imidazopyridine-based PDE10 inhibitors. The methyl ester undergoes efficient condensation with metalated pyrimidines or pyridines, while the cyano group is retained for critical binding interactions or further elaboration in the final drug molecule [1].

Development of Kinase Inhibitors and IGF-1R Antagonists

The 1,3,4-trisubstituted aromatic ring serves as a core pharmacophore in various kinase inhibitors. The orthogonal reactivity of the ester and nitrile groups allows for modular assembly of the inhibitor framework, enabling rapid structure-activity relationship (SAR) exploration without the need for complex protection strategies [1].

Modular Assembly of 1,2-Disubstituted Heterocycles

In the synthesis of complex central nervous system therapeutics, the stable crystalline nature and high electrophilicity of the methyl ester enable robust, high-yielding coupling reactions to form 1,2-disubstituted heterocyclic cores, outperforming free acid or un-cyanylated alternatives in process chemistry workflows [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
COMT-targeted medicinal chemistry
Scaffold reactivity and COMT class-level potency context
In vitro COMT assay and isoform selectivity screening
Multi-step intermediate synthesis
High conversion yield and solid-state handling
Reaction optimization, scale-up reproducibility
Functional materials precursor
Orthogonal functional groups and thermal stability
Polymerizability and material property characterization

XLogP3

1.5

Wikipedia

Methyl 3-cyano-4-methoxybenzoate

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